Cas no 1508-94-7 (1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-)

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- structure
1508-94-7 structure
Product Name:1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
N.o CAS:1508-94-7
MF:C26H44O3
MW:404.625768661499
CID:158787
PubChem ID:11969455
Update Time:2025-04-19

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
    • 3, 5-oxo-
    • 3-[(3aR)-7-Oxo-3ar.6c-dimethyl-3c-((R)-1.5-dimethyl-hexyl)-(5atH.9acH.9btH)-dodecahydro-1H-cyclopenta[a]naphthalinyl-(6t)-propionsaeure
    • 5-Oxo-3,5-seco-A-nor-cholestan-3-saeure
    • 5-oxo-3.5-seco-A-nor-cholestanoic acid-(3)
    • 5-Oxo-3.5-seco-A-nor-cholestansaeure-(3)
    • 5-Oxo-4-nor-3,5-secocholestan-3-oic acid
    • NSC33050
    • NSC404756
    • SureCN2161763
    • 1H-Benz[e]indene-6-propionic acid,5-dimethylhexyl)-dodecahydro-3a,6-dimethyl-7-oxo-
    • SCHEMBL2161763
    • DTXSID40474923
    • NSC-33050
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-Dimethyl-3-(6-methylheptan-2-yl)-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
    • NSC-404756
    • 1508-94-7
    • Inchi: 1S/C26H44O3/c1-17(2)7-6-8-18(3)20-10-11-21-19-9-12-23(27)26(5,16-14-24(28)29)22(19)13-15-25(20,21)4/h17-22H,6-16H2,1-5H3,(H,28,29)/t18-,19+,20-,21+,22+,25-,26-/m1/s1
    • Chave InChI: YSWDCQJTPYALJE-MEJHGOECSA-N
    • SMILES: O=C1CC[C@@H]2[C@@H]([C@@]1(C)CCC(=O)O)CC[C@]1(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]12

Propriedades Computadas

  • Massa Exacta: 404.32922
  • Massa monoisotópica: 404.329
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 611
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54.4A^2
  • XLogP3: 7.4

Propriedades Experimentais

  • Densidade: 0.996
  • Ponto de ebulição: 519.6°Cat760mmHg
  • Ponto de Flash: 282.1°C
  • Índice de Refracção: 1.493
  • PSA: 54.37
  • LogP: 6.74150

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- Literatura Relacionada

Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd